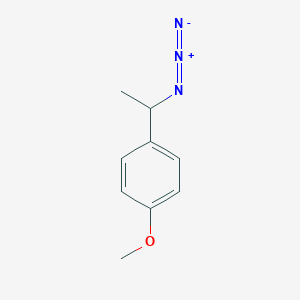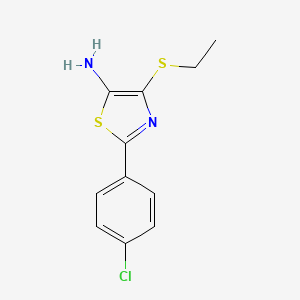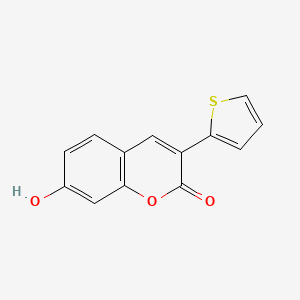
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a hydroxy group at the 7th position and a thienyl group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)-.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Umbelliferone (7-Hydroxycoumarin): Similar structure but lacks the thienyl group.
Herniarin (7-Methoxycoumarin): Similar structure with a methoxy group instead of a hydroxy group.
Coumarin: Basic structure without any substituents at the 7th or 3rd positions.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
91805-21-9 |
|---|---|
Fórmula molecular |
C13H8O3S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
7-hydroxy-3-thiophen-2-ylchromen-2-one |
InChI |
InChI=1S/C13H8O3S/c14-9-4-3-8-6-10(12-2-1-5-17-12)13(15)16-11(8)7-9/h1-7,14H |
Clave InChI |
OIZFJFDOAJYKCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
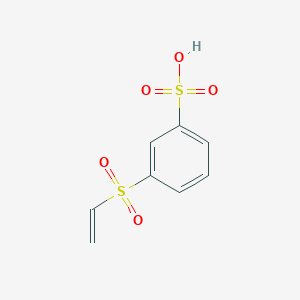
methanone](/img/structure/B14355121.png)
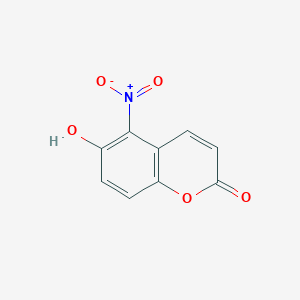
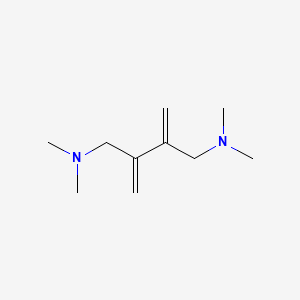
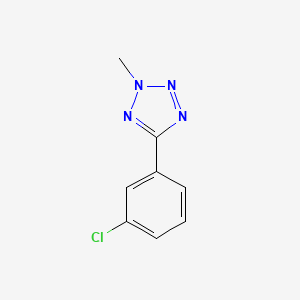
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
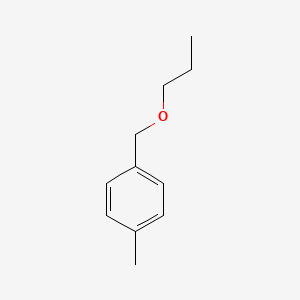
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
